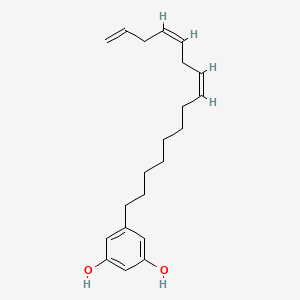

2-Methylcardol triene

Beschreibung

Contextualization within Natural Products Chemistry and Phytochemistry of Anacardiaceae.

Natural products chemistry focuses on the isolation, identification, and characterization of chemical compounds produced by living organisms, while phytochemistry specifically studies those from plants. Cardol triene fits squarely within these fields as a naturally occurring compound isolated from plant sources. The Anacardiaceae family, which includes well-known species like the cashew tree (Anacardium occidentale), mango (Mangifera indica), and poison ivy (Toxicodendron spp.), is recognized for producing a variety of phenolic lipids, including cardols, cardanols, and anacardic acids. scielo.brgerli.comnih.gov Cardol triene is a specific congener within the cardol family, distinguished by the triene (three double bonds) unsaturation pattern in its alkyl side chain. These phenolic lipids are characteristic of the Anacardiaceae and contribute to the defense mechanisms of the plants. gerli.com Research into cardol triene and related compounds from this family provides insights into plant biosynthesis pathways and the ecological roles of these metabolites. scielo.brnih.gov

Historical Trajectory of Academic Inquiry on Cardol Triene.

Early academic inquiry into the components of cashew nutshell liquid dates back to the 19th century, with initial reports on its composition. bangor.ac.uk While the specific focus on individual cardol congeners like cardol triene may have developed later with advancements in separation and characterization techniques, the study of CNSL as a whole laid the groundwork. The complex mixture of phenolic lipids in CNSL, including anacardic acids, cardanols, cardols, and methylcardols, with varying degrees of unsaturation in their side chains (saturated, monoene, diene, and triene), presented analytical challenges that have been addressed over time. bangor.ac.uk The recognition of cardol triene as a distinct and significant component has evolved alongside the increasing sophistication of chromatographic and spectroscopic methods used for its isolation and structural elucidation. mdpi.comgavinpublishers.commdpi.com

Current Research Landscape and Unaddressed Scientific Questions Regarding Cardol Triene.

The current research landscape for cardol triene involves its continued investigation as a bioactive compound and a potential source for novel materials. Studies explore its isolation from CNSL and its chemical properties. biosynth.commdpi.com The presence of multiple double bonds in the side chain and the reactive hydroxyl groups on the resorcinol (B1680541) ring make cardol triene a molecule of interest for chemical modifications and polymer synthesis. biosynth.comresearchgate.net

Despite progress, several scientific questions remain. The precise biological roles of cardol triene within the cashew plant and other Anacardiaceae species are still areas of active investigation. Furthermore, achieving efficient and cost-effective isolation of pure cardol triene from the complex mixture of CNSL on a large scale remains a methodological challenge. mdpi.com Understanding the influence of geographical origin and extraction methods on the concentration and composition of cardol triene in CNSL also warrants further study. mdpi.commdpi.com

Methodological Frameworks Employed in Cardol Triene Investigations.

Academic investigations into cardol triene employ a range of methodological frameworks for its isolation, purification, and characterization. The primary source of cardol triene is typically cashew nutshell liquid (CNSL), which can be obtained through various methods including solvent extraction, mechanical pressing, and thermal processes. nih.govmdpi.com The composition of CNSL, and thus the relative abundance of cardol triene, can vary depending on the extraction method used. bangor.ac.ukmdpi.com

Isolation and purification of cardol triene from CNSL, which is a complex mixture of phenolic lipids, often involves chromatographic techniques. Flash column chromatography and conventional column chromatography using various stationary phases and solvent systems are commonly employed to separate cardol triene from other components like anacardic acids, cardanols, and other cardol congeners with different degrees of unsaturation. mdpi.comgavinpublishers.com

Characterization of isolated cardol triene relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D experiments, is crucial for confirming the structure and determining the positions and configurations of the double bonds in the alkyl chain. mdpi.comgavinpublishers.commdpi.com Mass spectrometry (MS), such as GC-MS and HRMS, is used to determine the molecular weight and elemental composition. mdpi.comscience.gov High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FTIR) spectroscopy are also utilized for analysis and characterization. mdpi.comgavinpublishers.comresearchgate.net

Research findings often include the relative percentages of cardol triene within the cardol fraction or CNSL, determined through chromatographic analysis. For instance, studies have reported the composition of purified fractions obtained through these methods. mdpi.comgavinpublishers.commdpi.com

Here are examples of compositional data found in academic research:

| Component | Percentage in Purified Cardanol (B1251761) Fraction (Example from Source mdpi.com) |

| Cardanol Monoene | 42% |

| Cardanol Diene | 22% |

| Cardanol Triene | 36% |

| Component | Percentage in Purified Anacardic Acid Mixture (Example from Source gavinpublishers.com) |

| Anacardic Acid Monoene | 29.32% |

| Anacardic Acid Diene | 27.06% |

| Anacardic Acid Triene | 43.62% |

The composition of CNSL itself varies based on the extraction method:

| Component | Natural CNSL (%) bangor.ac.uk | Steam Extracted CNSL (%) bangor.ac.uk | Technical CNSL (%) bangor.ac.uk |

| Anacardic acid | 61 - 72.9 | 57.4 | 0 |

| Cardanol | 3.1 - 6.2 | 6.7 | 55.3 - 78.1 |

| Cardol | 17.2 - 20.8 | 20.7 | 11.9 - 18.3 |

| Methylcardol | 3.8 - 7.2 | 2.2 - 5.2 | Trace |

These methodological frameworks and analytical techniques are fundamental to advancing the academic understanding of cardol triene and its potential applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXBEOHCOCMKAC-UTOQUPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872873 | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79473-24-8 | |

| Record name | 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Advanced Characterization of Cardol Triene

Botanical and Geographical Distribution of Cardol Triene-Producing Species.

Cardol triene is a key component of cashew nutshell liquid (CNSL), a byproduct of the cashew industry. mdpi.comresearchgate.netresearchgate.net The cashew tree, Anacardium occidentale, is the primary botanical source of cardol triene. biosynth.com This tree is native to Brazil and is widely cultivated in tropical regions around the world for its nuts. researchgate.net CNSL is a complex mixture of phenolic compounds, with the main constituents being anacardic acids, cardanol (B1251761), and cardol, each having varying degrees of unsaturation in their C15 side chain. mdpi.comresearchgate.netresearchgate.netmdpi.com Cardol triene is one of the unsaturated forms of cardol. researchgate.net The composition of CNSL, including the percentage of cardol triene, can vary based on geographical origin and the specific purification protocol used. mdpi.comresearchgate.net

State-of-the-Art Chromatographic Methodologies for Cardol Triene Isolation and Purification.

The isolation and purification of cardol triene from the complex mixture of CNSL requires sophisticated chromatographic techniques. Due to the structural similarities between the different cardol homologs (saturated, monoene, diene, and triene) and other CNSL components, effective separation methods are crucial for obtaining pure cardol triene for research and potential applications. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications.

HPLC is a widely used technique for the analysis and purification of cardol triene. mdpi.comresearchgate.net Reversed-phase HPLC, typically utilizing a C18 stationary phase, is effective in separating the different cardol homologs based on their polarity. mdpi.commdpi.com More polar compounds, such as cardol triene, generally elute earlier than less polar ones like cardanol monoene in reversed-phase mode. mdpi.com

Detailed HPLC methods for the analysis and purification of cardol triene involve specific column types, mobile phases, and detection wavelengths. For instance, analysis can be performed on a Grace Alltima C18 column (150 mm × 4.6 mm, 5 μm) using a mobile phase of MeCN—H₂O—AcOH (80:20:1 v/v) at a flow rate of 1.5 mL/min, with detection at 280 nm. mdpi.com Preparative HPLC has also been employed for isolating anacardic acids, which are structurally related to cardol, from CNSL using a reversed-phase C18 column and a mobile phase of methanol (B129727), water, and acetic acid. researchgate.netembrapa.br

HPLC analysis of crude CNSL and isolated fractions shows distinct peaks for cardol triene, diene, and monoene at specific retention times. mdpi.com For example, in one study, significant peaks for triene, diene, and monoene cardanol were observed at elution times of 15.08 min (82% purity), 22.25 min (92% purity), and 38.75 min (99% purity), respectively, using a specific HPLC method. mdpi.com

Data from HPLC analysis of cardanol fractions from CNSL mdpi.com:

| Compound | Elution Time (min) | Purity (%) |

| Cardanol Triene | 15.08 | 82 |

| Cardanol Diene | 22.25 | 92 |

| Cardanol Monoene | 38.75 | 99 |

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS).

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis and characterization of cardol triene, particularly for identifying the different alkyl side chain compositions. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org GC-MS can detect the different homologs of cardol, including the triene, based on their molecular ions and fragmentation patterns. scielo.brresearchgate.net

GC-MS analysis of CNSL components typically involves the use of capillary columns, such as a (5%-phenyl)-methylpolysiloxane DB-5 column. scielo.br Prior derivatization, such as silylation with N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), can be employed to enhance the volatility of the phenolic compounds for GC analysis. researchgate.netresearchgate.net This allows for the detection of both volatile and non-volatile polar and nonpolar CNSL compounds. researchgate.net GC-MS analysis has shown molecular ions corresponding to cardol constituents with varying degrees of unsaturation, including the triene. researchgate.net

Advanced Spectroscopic and Spectrometric Techniques for Cardol Triene Structural Elucidation.

Spectroscopic and spectrometric techniques are essential for the definitive structural elucidation and characterization of cardol triene. caymanchem.commdpi.comresearchgate.net These methods provide detailed information about the molecule's functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Quantitative Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful technique for determining the molecular structure of cardol triene. caymanchem.commdpi.comresearchgate.netmdpi.comsemanticscholar.orgnumberanalytics.comsolubilityofthings.com NMR provides detailed information about the different types of protons and carbons in the molecule, their chemical environments, and their connectivity through coupling patterns. mdpi.commdpi.comnumberanalytics.comsolubilityofthings.com

Analysis of ¹H and ¹³C NMR spectra allows for the assignment of specific signals to the aromatic ring protons and carbons, as well as the protons and carbons of the C15 aliphatic side chain. mdpi.commdpi.com Characteristic olefinic signals in the NMR spectra confirm the presence and position of the double bonds in the triene side chain. mdpi.commdpi.com For cardol triene, the absence of a signal around 0.9 ppm in the ¹H NMR and 14.2 ppm in the ¹³C NMR confirms the presence of a terminal vinyl group (–CH=CH₂) in the triene side chain. mdpi.commdpi.com

NMR spectroscopy is also crucial for the stereochemical assignment of the double bonds (cis or trans configuration) in the aliphatic chain. numberanalytics.com While specific details on the stereochemical assignment of cardol triene's double bonds using NMR were not extensively detailed in the provided snippets, NMR, particularly 2D NMR techniques, is a standard method for this purpose in structural elucidation. numberanalytics.comsolubilityofthings.com

Furthermore, NMR can be used for the quantitative analysis of cardol triene, allowing for the determination of its purity and concentration in mixtures. semanticscholar.orgnumberanalytics.comflashcards.worldox.ac.uk Quantitative NMR (qNMR) involves accurately measuring the area under specific peaks in the NMR spectrum, which is proportional to the number of nuclei contributing to that signal. flashcards.worldox.ac.uk By comparing the integral of a peak from cardol triene to the integral of a signal from a known internal standard or to other signals within the molecule, its quantity can be determined. ox.ac.uk

Detailed NMR data for cardol triene and other CNSL components have been reported, allowing for their complete characterization. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the accurate mass of a molecule, which in turn allows for the determination of its elemental composition filab.frucr.edu. For cardol triene, HRMS provides a precise mass-to-charge ratio (m/z) for the intact molecule or its fragments, enabling the calculation of its molecular formula filab.fr.

The molecular formula of cardol triene has been established as C₂₁H₃₀O₂ nih.govcaymanchem.comuni.lubiosynth.com. HRMS analysis would yield an accurate mass corresponding to this formula, typically observed as protonated or deprotonated ions, or adducts, depending on the ionization method used uni.lu. For example, the predicted monoisotopic mass for C₂₁H₃₀O₂ is 314.22458 Da uni.lu. HRMS measurements would provide an experimental mass with high accuracy, confirming this theoretical value and thus the elemental composition of cardol triene filab.fr. Predicted collision cross-section values for various adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have also been reported, which can aid in identification and characterization via techniques like ion mobility-mass spectrometry uni.lu.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis.

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in cardol triene by analyzing the absorption of infrared radiation at specific wavelengths dss.go.th. Cardol triene, possessing a resorcinol (B1680541) ring and an unsaturated aliphatic side chain, exhibits distinct absorption bands in its IR spectrum. Key functional groups expected to show characteristic IR absorption include the hydroxyl (O-H) stretching vibrations from the resorcinol moiety, C-H stretching vibrations (both aromatic and aliphatic), C=C stretching vibrations from the double bonds in the side chain, and C=C stretching vibrations from the aromatic ring dss.go.th. The presence of conjugated double bonds in the triene side chain can also influence the IR spectrum .

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated pi systems and chromophores chemguide.co.ukusp.br. For cardol triene, the resorcinol aromatic ring and the conjugated double bonds in the side chain act as chromophores, leading to absorption in the UV-Vis region chemguide.co.uk. The UV-Vis spectrum of cardol triene typically shows absorption maxima (λmax) characteristic of the substituted phenolic structure and the triene system caymanchem.comcaymanchem.com. A reported λmax for cardol triene is 275 nm caymanchem.comcaymanchem.com. This absorption is attributed to the electronic transitions within the conjugated systems of the molecule chemguide.co.ukusp.br.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light and determine their absolute configuration harvard.edursc.orgnih.gov. These methods measure the differential absorption (CD) or differential refraction (ORD) of left and right circularly polarized light by a substance harvard.edursc.org.

Purity Assessment and Quantitative Analytical Methods for Cardol Triene.

Assessing the purity of isolated cardol triene and developing quantitative analytical methods are essential for its research and potential applications. Chromatographic techniques are the primary tools employed for both purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of phenolic lipids from CNSL, including cardol triene mdpi.comnih.govgavinpublishers.comoup.com. Reversed-phase HPLC with UV detection is a common method, where the separation is based on the differential polarity of the components nih.govgavinpublishers.comoup.com. Cardol triene, being one of the more polar components among the cardol congeners, is typically eluted earlier than the less polar diene, monoene, and saturated forms in reversed-phase systems nih.gov. Purity can be assessed by integrating the peak area corresponding to cardol triene in the chromatogram and comparing it to the total area of all peaks mdpi.comnih.gov. Reported purities for isolated cardol triene fractions can be high, for instance, ≥95% caymanchem.comcaymanchem.com.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is another valuable technique for analyzing the composition of CNSL components and assessing the purity of isolated fractions mdpi.comdss.go.thacs.org. GC separates compounds based on their volatility, and the different cardol congeners can be resolved. GC-MS provides structural information through fragmentation patterns, aiding in identification and confirming purity mdpi.comacs.org.

For quantitative analysis, HPLC-UV is frequently employed. Calibration curves are generated using external standards of known concentrations of pure cardol triene oup.com. By comparing the peak area of cardol triene in a sample to the calibration curve, its concentration can be accurately determined oup.com. Quantitative NMR spectroscopy has also been used to determine the relative percentages of the different cardol congeners in a mixture nih.gov.

These analytical methods are crucial for ensuring the quality of isolated cardol triene and for accurately quantifying its presence in various samples, supporting research into its properties and potential uses.

Chemical Synthesis and Strategic Derivatization of Cardol Triene Analogues

Total Synthesis Strategies for Cardol Triene and Its Isomers.

Total synthesis of cardol triene and its isomers aims to construct the molecule from simpler, readily available starting materials through a series of controlled chemical reactions. This approach allows for the precise control over the stereochemistry and regiochemistry of the double bonds in the alkyl chain, which is essential for studying the structure-activity relationships of cardol triene and its analogues.

Retrosynthetic Analysis and Key Fragment Synthesis.

Retrosynthetic analysis of cardol triene typically involves disconnecting the molecule into simpler fragments. A key disconnection point is often the bond between the alkyl chain and the resorcinol (B1680541) ring. This suggests potential synthetic strategies involving the coupling of a pre-formed resorcinol derivative with a functionalized C15 alkyl chain. The synthesis of the required alkyl chain fragment with defined double bond positions and stereochemistry is a critical aspect of this approach, often requiring sophisticated synthetic methodologies.

Stereoselective and Enantioselective Approaches in Cardol Triene Total Synthesis.

Controlling the stereochemistry of the double bonds (specifically the Z-configuration at positions 8 and 11) is paramount in the synthesis of natural cardol triene. Stereoselective reactions, such as carefully chosen Wittig or Horner-Wadsworth-Emmons reactions, are often employed to establish the desired double bond geometry. scielo.br Enantioselective approaches would be necessary if chiral centers were present in the molecule or its target derivatives, although the core structure of cardol triene itself is achiral.

Protecting Group Chemistry in Complex Cardol Triene Synthesis.

Protecting groups play a vital role in the total synthesis of complex molecules like cardol triene, especially when multiple reactive functional groups are present. pressbooks.pubwikipedia.orglibretexts.org In cardol triene synthesis, the hydroxyl groups on the resorcinol ring may need to be protected during reactions involving the alkyl chain to prevent unwanted side reactions. core.ac.ukkemitek.org The choice of protecting group depends on the reaction conditions and the ease of its subsequent removal. A good protecting group should be easy to install, stable under the reaction conditions, and easy to remove without affecting other parts of the molecule. pressbooks.pubwikipedia.org

Semi-Synthesis Methodologies from Natural Precursors.

Semi-synthesis offers a more direct route to cardol triene and its analogues by starting from naturally occurring compounds found in CNSL. biosynth.comuni.lunih.gov CNSL is a rich source of alkylresorcinols, including cardol, which contains the resorcinol core and a C15 alkyl chain with varying degrees of unsaturation. rsc.orgcsic.esresearchgate.netrsc.org Cardol triene is one of the major constituents of cardol isolated from CNSL. scielo.br

A common semi-synthetic approach involves the isolation of cardol from CNSL, often through techniques like distillation or chromatography. rsc.orgscielo.brtandfonline.comresearchgate.net Once isolated, cardol or its derivatives can be further modified to obtain cardol triene or its analogues. For instance, selective hydrogenation or dehydrogenation reactions could be employed to adjust the saturation level of the alkyl chain. google.com Derivatization of the hydroxyl groups on the resorcinol ring is also a common strategy in semi-synthesis.

Research has explored the semi-synthesis of various cardol derivatives from CNSL cardols. ajol.info This includes modifying the alkyl chain or the phenolic head group to introduce new functionalities or alter the biological properties. scielo.brtjnpr.org

Design and Synthesis of Cardol Triene Derivatives and Analogues.

The design and synthesis of cardol triene derivatives and analogues are driven by the desire to enhance specific biological activities or tailor material properties. uni.lunih.govCurrent time information in Bangalore, IN.wikipedia.orguni.luuni.lunih.gov Structural modifications can be made to both the alkyl chain and the resorcinol ring.

Modifications to the alkyl chain can involve altering the chain length, the number and position of double bonds, or introducing other functional groups. Changes in the alkyl chain can significantly impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion, as well as its interactions with biological targets or polymer matrices.

Modifications to the resorcinol ring can include substitutions with various functional groups, etherification or esterification of the hydroxyl groups, or the formation of cyclic structures involving the hydroxyl groups. These modifications can influence the electronic properties of the aromatic ring, its hydrogen bonding capacity, and its reactivity.

The synthesis of these derivatives often utilizes standard organic chemistry reactions, adapted for the specific functionalities present in cardol triene. Examples include alkylation, acylation, halogenation, nitration, and coupling reactions. rsc.orgtandfonline.comtjnpr.org

Structural Modification for Enhanced Bioactivity in Pre-clinical Models.

Structural modifications of cardol triene have been investigated to enhance its bioactivity in pre-clinical models. nih.govinvivochem.cn The inherent biological properties of cardol triene, such as antimicrobial, antioxidant, and enzyme inhibitory activities, can be modulated through targeted structural changes. ontosight.aibiosynth.combioscience.co.ukescholarship.orgmedchemexpress.com

For example, studies have explored the synthesis of cardol derivatives with improved antimicrobial activity by modifying the phenolic head group or the alkyl chain. tjnpr.org The introduction of certain functional groups or the formation of metal complexes with cardol have shown enhanced antibacterial and antifungal effects. tjnpr.org

Research into the enzyme inhibitory activity of cardol triene, such as its effect on tyrosinase, has also led to the synthesis of analogues with altered inhibitory potential. bioscience.co.ukmedchemexpress.combindingdb.org Modifications to the alkyl chain or the resorcinol ring can influence the binding affinity and mechanism of inhibition.

The synthesis of cardol-based 1,2,3-triazoles is another example of creating derivatives with potential anti-cancer bioactivity. researchgate.net These studies highlight the potential of cardol triene as a scaffold for developing new therapeutic agents through strategic structural modifications.

Table 1: Examples of Cardol Triene and Related Compounds

| Compound Name | Structure | PubChem CID |

| Cardol triene | 5-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | 13259919 |

| Cardol (saturated) | 5-Pentadecylbenzene-1,3-diol | 76617 |

| Cardol diene | 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol | 11702450 |

| Anacardic acid (triene) | 2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid | 9875131 |

| Urushiol (selected example) | 3-[(8E,11E)-pentadeca-8,11-dienyl]benzene-1,2-diol (component of Urushiol) | 44144477 (Mixture) |

| Methylcardol triene | 2-methyl-5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | 13732723 |

Table 2: Selected Research Findings on Cardol and Derivatives Synthesis and Bioactivity

| Study | Focus of Synthesis/Modification | Key Finding Related to Bioactivity | Citation |

| Antimicrobial Evaluation of Cardol and Cardol-Metal Complexes from the Nut Shell Liquid... | Nitration and metal complexation of cardol | Modification and metal complexation enhanced antimicrobial activity. tjnpr.org | tjnpr.org |

| Synthesis of cardanol-based 1,2,3-triazoles as potential green agents against neoplastic cells | Synthesis of cardanol-based 1,2,3-triazoles | Cardanol (B1251761) and cardol components showed potential anti-cancer bioactivity in vitro. researchgate.net | researchgate.net |

| Synthesis of phosphate (B84403) and phosphorothioate (B77711) derivatives of cardol... | Synthesis of phosphate and phosphorothioate derivatives of cardol | Unsaturation of the cardol side chain played an important role in larvicidal activity. scielo.br | scielo.br |

| Cardol triene (CAS Number: 79473-24-8) - Cayman Chemical | Characterization and properties of Cardol triene | Inhibits mushroom tyrosinase (IC50 = 2.2 µM); schistosomicidal activity. bioscience.co.ukmedchemexpress.com | bioscience.co.ukmedchemexpress.com |

| Methylcardol triene (CAS Number: 50423-15-9) - Cayman Chemical | Characterization and properties of Methylcardol triene | Inhibits α-glucosidase (IC50 = 39.6 µM); schistosomicidal activity. caymanchem.com | caymanchem.com |

Synthesis of Bioconjugates and Chemical Probes for Mechanistic Studies.

The derivatization of cardol triene allows for the synthesis of bioconjugates and chemical probes, which are valuable tools for understanding biological mechanisms and developing new therapeutic or diagnostic agents. The phenolic hydroxyl groups and the double bonds in the alkyl chain can serve as attachment points for various biomolecules or reporter groups.

While direct examples of cardol triene bioconjugates are not extensively detailed in the provided context, the broader field of bioconjugate chemistry often utilizes phenolic lipids for their lipophilicity and ability to anchor molecules to membranes or other lipid-rich environments researchgate.net. The hydroxyl groups of cardol triene can undergo reactions such as esterification or etherification to link to molecules of interest. The unsaturated side chain can also be functionalized through reactions like epoxidation, hydrogenation, or addition reactions, providing further sites for conjugation.

Chemical probes based on cardol triene can be synthesized by incorporating reporter molecules (e.g., fluorescent tags, biotin) or reactive groups that interact with specific biological targets. These probes can help elucidate the binding sites, metabolic pathways, and mechanisms of action of cardol triene and its derivatives. For instance, studies on the biological activities of cardol triene, such as its interaction with cell membranes or inhibition of certain enzymes, could benefit from the use of such probes researchgate.netacs.org.

Combinatorial Chemistry Approaches for Cardol Triene Analogue Libraries.

Combinatorial chemistry offers a powerful strategy for generating diverse libraries of cardol triene analogues, enabling high-throughput screening for desired properties. By systematically varying substituents on the resorcinol ring or modifying the alkyl side chain, a large number of related compounds can be synthesized and evaluated.

The resorcinol core of cardol triene can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The hydroxyl groups can be modified through etherification, esterification, or carbamoylation. The unsaturated side chain provides opportunities for modifications such as hydrogenation (partial or complete), epoxidation, dihydroxylation, or chain scission through ozonolysis or other oxidative cleavage methods dss.go.th.

Combinatorial libraries can be synthesized using solid-phase or solution-phase techniques. Solid-phase synthesis, where the cardol triene scaffold is attached to a solid support, facilitates purification and automation muni.cz. By reacting the immobilized scaffold with a diverse set of reagents in a split-and-pool or parallel synthesis approach, libraries of analogues with variations at different positions can be generated.

The resulting libraries of cardol triene analogues can then be screened for a wide range of biological activities or material properties. This approach can lead to the identification of compounds with improved potency, selectivity, or novel functions compared to the parent compound.

Green Chemistry Principles in Cardol Triene Synthesis.

The synthesis and derivatization of cardol triene and its analogues can be approached with the principles of green chemistry in mind to minimize environmental impact and improve sustainability. Given that cardol is a bio-based material derived from a renewable resource (cashew nut shells), its utilization aligns with green chemistry goals nih.govrsc.org.

Several green chemistry principles are relevant to cardol triene synthesis:

Prevention: Designing synthetic routes that minimize waste generation is paramount.

Atom Economy: Maximizing the incorporation of all materials used in the synthesis into the final product reduces waste acs.org. Reactions with high atom economy are preferred.

Less Hazardous Chemical Syntheses: Utilizing less toxic reagents and solvents reduces risks to human health and the environment.

Designing Safer Chemicals: Aiming to produce products that are less toxic or have reduced inherent hazard.

Safer Solvents and Auxiliaries: Using environmentally benign solvents or avoiding solvents altogether when possible.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when feasible.

Use of Renewable Feedstocks: Cardol triene itself is a renewable feedstock.

Reduce Derivatives: Minimizing or avoiding the use of protecting groups, which require additional steps and generate waste acs.org.

Catalysis: Employing catalytic reagents, which can be used in small amounts and are often more selective, reducing the need for stoichiometric reagents.

Design for Degradation: Designing products that can degrade into innocuous substances after use.

Real-time analysis for Pollution Prevention: Monitoring chemical processes in real time to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires.

Applying these principles to cardol triene chemistry involves exploring alternative reaction conditions, developing catalytic methods for derivatization, using greener solvents (e.g., water, supercritical CO2, bio-based solvents), and designing synthetic routes that minimize the number of steps and the generation of byproducts researchgate.netencyclopedia.pub. For example, research has explored the use of green reagents like dimethyl carbonate for methylation of CNSL components researchgate.net. The inherent nature of cardol as a renewable resource makes it a promising building block for sustainable chemical processes nih.govrsc.org.

Biosynthesis, Enzymology, and Metabolic Profiling of Cardol Triene

Elucidation of Proposed Biosynthetic Pathways for Cardol Triene.

The biosynthesis of cardol triene is understood to proceed through pathways involving the assembly of the phenolic head group and the elongation and desaturation of the alkyl side chain. These processes likely involve polyketide synthesis and fatty acid metabolism.

Precursor Identification and Isotopic Labeling Studies.

Studies on the biosynthesis of related phenolic lipids suggest that the resorcinol (B1680541) ring is derived from acetate (B1210297) units, characteristic of polyketide biosynthesis. The alkyl side chain is believed to originate from fatty acid precursors. While specific isotopic labeling studies directly tracing the precursors into cardol triene have not been extensively documented in the provided search results, research on other plant phenolic lipids indicates that labeled acetate and fatty acids are incorporated into these structures, supporting a mixed polyketide/fatty acid biosynthetic origin.

Key Enzymatic Transformations and Reaction Mechanisms in Cardol Triene Formation.

The formation of cardol triene involves several key enzymatic transformations. These likely include:

Polyketide Synthases (PKS): These enzymes are typically involved in the biosynthesis of the resorcinol ring structure from acetyl-CoA and malonyl-CoA units.

Fatty Acid Synthases (FAS): These enzymes would be responsible for the synthesis of the initial saturated alkyl chain precursor.

Desaturases: Enzymes that introduce double bonds into the saturated alkyl chain are crucial for forming the triene structure. The specific positions and cis configurations of the double bonds (8Z, 11Z, 14) in cardol triene nih.govuni.lu indicate the action of specific desaturase enzymes.

Condensing Enzymes: Enzymes that catalyze the condensation of the alkyl chain with the resorcinol ring are necessary to form the final cardol structure.

The precise reaction mechanisms catalyzed by these enzymes in the context of cardol triene biosynthesis in Anacardium occidentale require further detailed enzymatic studies.

Molecular Biology and Genetic Engineering of Cardol Triene-Producing Organisms.

Understanding the molecular biology and genetics of cardol triene biosynthesis is crucial for potential metabolic engineering efforts aimed at enhancing its production.

Gene Identification and Expression for Biosynthetic Enzymes.

Identifying the genes encoding the PKS, FAS, desaturases, and condensing enzymes involved in cardol triene biosynthesis is a critical step. Transcriptomic and genomic studies of Anacardium occidentale tissues, particularly those where CNSL is produced, would be valuable for identifying candidate genes. Studies on related plant species that produce similar phenolic lipids could also provide insights. While the provided search results mention gene expression in the context of other metabolic pathways biorxiv.orgbiorxiv.org, specific research on the identification and expression of genes directly involved in cardol triene biosynthesis was not prominently featured.

Pathway Engineering for Enhanced Cardol Triene Production.

Genetic engineering strategies could be employed to enhance cardol triene production in its native host or in heterologous expression systems. This could involve:

Overexpression of Key Enzymes: Increasing the expression levels of rate-limiting enzymes in the pathway, such as specific desaturases or condensing enzymes, could potentially lead to higher yields of cardol triene.

Blocking Competing Pathways: Suppressing or knocking out enzymes in competing metabolic pathways that divert precursors away from cardol triene biosynthesis could increase its production.

Introducing Genes into Heterologous Hosts: Transferring the complete set of genes required for cardol triene biosynthesis into a suitable microbial host (e.g., yeast or bacteria) or a fast-growing plant could enable industrial-scale production. Research on genetic engineering for enhanced production of other compounds in microorganisms and plants demonstrates the feasibility of this approach asm.orgnih.govfrontiersin.org.

Pre Clinical Pharmacological and Mechanistic Investigations of Cardol Triene

In Vitro Cellular and Molecular Assays for Cardol Triene Activity.

In vitro assays are fundamental in the early stages of pre-clinical research to assess the biological activity of a compound in a controlled environment, such as cell cultures or biochemical systems. These assays help to identify potential therapeutic effects and provide initial insights into molecular mechanisms.

Cell Line-Based Screening for Specific Biological Endpoints.

Cell line-based screening is a common approach to evaluate the effects of a compound on various cellular processes relevant to disease states. Cardol triene has been investigated for its activity in several cell lines, particularly in the context of antiviral research. Studies have explored its effects on dengue virus (DENV) infectivity across different serotypes (DENV1-4) and in various cell lines, including Vero, HepG-2, THP-1, and HEK-293 cells. researchgate.netresearchgate.netnih.gov

Research indicates that Cardol triene exhibits pan-dengue inhibition. researchgate.net The compound demonstrated antiviral activity against DENV2 in Vero cells with an EC50 of 7.13 ± 0.72 µM. researchgate.netresearchgate.net It also showed similar efficacy against DENV1, DENV3, and DENV4, but did not inhibit Zika virus (ZIKV). researchgate.net

Cytotoxicity studies in various cell lines have also been conducted to determine the concentration at which Cardol triene affects cell viability. High CC50 values were observed in Vero, HepG-2, THP-1, and HEK-293 cell lines, suggesting a favorable therapeutic index in the context of its antiviral activity against dengue. researchgate.netresearchgate.netnih.gov The CC50 values for Cardol triene were reported as 207.30 ± 5.24 µM in Vero cells, 140.27 ± 8.44 µM in HepG-2 cells, 129.77 ± 12.08 µM in THP-1 cells, and 92.80 ± 3.93 µM in HEK-293 cells. researchgate.netresearchgate.netnih.gov A cytoprotective effect of Cardol triene was also reported in the normal human lung fibroblast cell line, GM07492A, with a CC50 of 192.6 ± 6.0 µM. researchgate.netnih.gov

The following table summarizes the cytotoxicity and antiviral activity data for Cardol triene in various cell lines:

| Cell Line | Endpoint | Value (µM) | Citation |

|---|---|---|---|

| Vero | CC50 (Cytotoxicity) | 207.30 ± 5.24 | researchgate.netresearchgate.netnih.gov |

| Vero | EC50 (Anti-DENV2 Infectivity) | 7.13 ± 0.72 | researchgate.netresearchgate.net |

| HepG-2 | CC50 (Cytotoxicity) | 140.27 ± 8.44 | researchgate.netresearchgate.netnih.gov |

| THP-1 | CC50 (Cytotoxicity) | 129.77 ± 12.08 | researchgate.netresearchgate.netnih.gov |

| HEK-293 | CC50 (Cytotoxicity) | 92.80 ± 3.93 | researchgate.netresearchgate.netnih.gov |

| GM07492A | CC50 (Cytotoxicity) | 192.6 ± 6.0 | researchgate.netnih.gov |

| Vero (DENV1) | EC50 (Anti-Infectivity) | 5.35 to 8.89 range | researchgate.netresearchgate.net |

| Vero (DENV3) | EC50 (Anti-Infectivity) | 5.35 to 8.89 range | researchgate.netresearchgate.net |

| Vero (DENV4) | EC50 (Anti-Infectivity) | 5.35 to 8.89 range | researchgate.netresearchgate.net |

Target Identification and Validation through Affinity-Based Probes and Proteomics.

Identifying the specific molecular targets of a biologically active compound is crucial for understanding its mechanism of action and for further drug development. Affinity-based probes and proteomics are powerful tools employed for this purpose. mdpi.comnih.govresearchgate.netnih.govrsc.org Affinity probes are designed to bind to target proteins, allowing for their capture and subsequent identification, often through mass spectrometry-based proteomics. mdpi.comnih.govresearchgate.net This approach can provide an unbiased identification of protein targets from cell or tissue lysates. mdpi.comnih.gov

In the case of Cardol triene's antiviral activity against dengue virus, molecular docking and molecular dynamics simulations were utilized to explore its potential targets. researchgate.net These computational methods suggested that Cardol triene targets the kl loops of the dengue envelope proteins. researchgate.net Strong binding energy was observed at specific residues within these loops, including T48, E49, A50, P53, K128, V130, L135, M196, L198, Q200, W206, L207, I270, and L277. researchgate.net This binding is hypothesized to prevent cellular pH-dependent fusion, a critical step in the viral life cycle. researchgate.net The lack of inhibition against Zika virus, despite its close relation to dengue, further supported the specificity of Cardol triene for DENV proteins, as ZIKV kl loops were found to be aligned in a closed position that prevented Cardol triene binding. researchgate.netresearchgate.net

In Vivo Animal Model Studies for Pharmacological Principles.

In vivo animal models are essential for evaluating the pharmacological principles of a compound within a complex living system. These studies provide insights into a compound's efficacy in the context of a whole organism, its effects on specific organ systems, and its pharmacokinetic properties. dergipark.org.trsygnaturediscovery.comuomustansiriyah.edu.iqijrpc.comnuvisan.com Animal models are used to simulate human disease conditions and assess the potential therapeutic benefits and mechanisms of action of drug candidates before clinical trials. dergipark.org.truomustansiriyah.edu.iq

Pharmacodynamic Biomarker Identification in Pre-clinical Settings

Pharmacodynamic (PD) biomarkers are crucial indicators used in pre-clinical and clinical studies to assess the biological effects of a compound and inform dosing regimens and therapeutic efficacy. bioagilytix.com These biomarkers can provide insights into how a drug modulates biological processes, immune pathways, or metabolic signals. agilexbiolabs.com In the context of cardol triene, identifying PD biomarkers in pre-clinical settings would involve measuring indicators that reflect its observed biological activities, such as antimicrobial effects, antioxidant capacity, or antiviral activity. For instance, given its reported antiviral activity against Dengue virus (DENV), potential PD biomarkers could include viral load reduction, inhibition of viral replication markers (like intracellular RNA), or markers related to the integrity of the host cell membrane which it may interact with. biosynth.commdpi.comsemanticscholar.org Changes in immune response biomarkers might also serve as surrogate efficacy markers, although few have matured for widespread clinical use beyond certain examples like procalcitonin (B1506340) for bacterial infections. mdpi.com Advanced analytical techniques such as qPCR, multiplex assays, and proteomics can be employed to measure these biomarkers alongside traditional pharmacokinetic parameters, providing a comprehensive view of the compound's effects. bioagilytix.comswordbio.com

Elucidation of Cardol Triene's Molecular Mechanisms of Action

Understanding the molecular mechanisms by which cardol triene exerts its effects is fundamental to its development as a potential therapeutic agent. Research indicates that cardol triene acts through multiple mechanisms, including membrane destabilization in microbes and free radical scavenging due to its phenolic nature and double bonds. biosynth.com Investigations into its antiviral activity against DENV have provided more specific insights into its molecular interactions. mdpi.comsemanticscholar.orgresearchgate.net

Identification of Molecular Targets and Binding Affinities

Studies investigating the anti-DENV activity of cardol triene have identified the kl loops of the DENV envelope (E) protein as a potential molecular target. mdpi.comresearchgate.netnih.gov Molecular docking studies have postulated that cardol triene has a high affinity for these loops, with reported interaction energy scores between -41.44 and -50.47 kcal/mol. mdpi.comresearchgate.net This binding is thought to prevent cellular pH-dependent fusion, a critical step for viral entry. researchgate.net While the kl loop of the DENV E protein appears to be a major target, the phenolic nature of cardol triene and other phenolic lipids from CNSL suggests they might interfere with multiple targets on both viral and human proteins, potentially acting as multi-target inhibitors. biosynth.comnih.gov Another study exploring cardol's effects (a related compound) on colorectal cancer cells indicated that it induced cell death mediated by oxidative stress elevation and the mitochondrial apoptotic pathway. nih.gov

Modulation of Intracellular Signaling Pathways and Gene Expression

The modulation of intracellular signaling pathways and gene expression is a key aspect of a compound's mechanism of action. While specific detailed studies on cardol triene's impact on intracellular signaling pathways and gene expression are not extensively detailed in the provided search results, research on related phenolic lipids and general principles of cellular signaling offer potential avenues for investigation. Phenolic compounds are known to interact with various cellular components and can influence signaling cascades. For instance, studies on other compounds have explored their effects on pathways like Wnt signaling or those involved in inflammation and immune functions. biorxiv.orgcsic.es Intracellular signal transduction cascades often regulate gene expression by activating or deactivating transcriptional activator proteins. nih.gov Further research is needed to specifically delineate how cardol triene influences these pathways and the resulting changes in gene expression profiles in relevant cell types, particularly in the context of its observed biological activities like antiviral or antimicrobial effects.

Protein-Ligand Interaction Studies (e.g., Molecular Docking, Surface Plasmon Resonance)

Protein-ligand interaction studies are essential for characterizing the binding events between a compound and its molecular targets. Techniques such as molecular docking and Surface Plasmon Resonance (SPR) are commonly employed for this purpose. numberanalytics.commdpi.com

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein target. numberanalytics.com As mentioned earlier, molecular docking studies have been utilized to investigate the interaction of cardol triene with the kl loops of the DENV E protein, predicting a high binding affinity and identifying key binding residues. mdpi.comresearchgate.netresearchgate.net

Surface Plasmon Resonance (SPR) is a biophysical technique that provides real-time data on the kinetics and affinity of protein-ligand interactions by measuring changes in refractive index upon binding. numberanalytics.comresearchgate.net SPR can be used to determine binding constants (e.g., KD), association rates (ka), and dissociation rates (kd). journalofappliedbioanalysis.com While the provided search results specifically mention the use of molecular docking for cardol triene's interaction with DENV E protein, SPR could be a valuable experimental technique to validate and further characterize these predicted interactions by providing empirical binding data. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Cardol Triene and its Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound influence its biological activity. This information is crucial for optimizing the activity and properties of lead compounds. jocpr.com Cardol triene is a phenolic lipid with a resorcinol (B1680541) head group and a fifteen-carbon hydrocarbon tail with three double bonds. biosynth.comuni.lunih.gov Studies on CNSL-derived phenolic lipids, including cardol homologues with different degrees of unsaturation in the hydrocarbon tail (saturated, monoene, diene, and triene), have provided insights into the role of the side chain in their biological activity. researchgate.netscielo.br

Research on the anti-DENV activity of cardol homologues indicated that the more unsaturated the hydrocarbon tail, the higher the CC50 values (lower cytotoxicity), while cardol triene (C15:3) demonstrated potent pan-dengue inhibition with favorable EC50 values across different serotypes. semanticscholar.orgresearchgate.net This suggests that the degree of unsaturation in the side chain plays a significant role in both the efficacy and cytotoxicity of these compounds. Another study on cardol-derived organophosphorothioates as inhibitors of acetylcholinesterase for dengue vector control also noted that triene compounds showed the best results compared to dienes, monoenes, and saturated ones in inhibiting dengue virus. scielo.br These findings highlight the importance of the triene structure for certain biological activities of cardol.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical models correlating the physicochemical properties or structural features of compounds with their biological activities. jocpr.comwikipedia.orgmedcraveonline.com QSAR models utilize molecular descriptors to quantify structural features and then employ statistical methods to establish a quantitative relationship between these descriptors and the observed activity. jocpr.comwikipedia.org These models can be used to predict the activity of new compounds and guide the design of molecules with improved properties. jocpr.commdpi.com

While the provided search results mention QSAR analyses in the context of CNSL constituents scholarsportal.info, specific details regarding QSAR modeling performed specifically on cardol triene and its derivatives are not extensively provided. However, given the SAR insights gained from studying cardol homologues with varying degrees of unsaturation researchgate.netscielo.br, QSAR modeling could be a valuable tool to further explore and quantify these relationships. By calculating relevant molecular descriptors for cardol triene and its derivatives and correlating them with their biological activities (e.g., antiviral efficacy, cytotoxicity), QSAR models could help identify the key structural features that contribute to their potency and selectivity. This would facilitate the rational design of novel cardol-based compounds with enhanced therapeutic profiles. jocpr.commdpi.com

Pharmacophore Elucidation for Cardol Triene Analogues.

Pharmacophore elucidation studies aim to identify the key structural features of a molecule responsible for its biological activity. For cardol triene and its analogues, research has explored how variations in the aliphatic side chain, particularly the degree of unsaturation and chain length, influence their biological effects.

Studies on the anti-dengue virus (DENV) activity of phenolic lipid homologues, including cardol triene, have provided insights into the structural requirements for this activity. Cardol triene (C15:3) demonstrated inhibition against DENV1-4, while showing no inhibition against Zika virus. researchgate.netsemanticscholar.org This suggests a selectivity in its antiviral action. The unsaturation of the hydrocarbon tail appears to correlate with increased viral inhibition and higher CC50 values across different head groups (anacardic acid, cardanol (B1251761), and cardol). researchgate.netresearchgate.net Cardol triene exhibited pan-dengue inhibition with EC50 values ranging from 5.35 to 8.89 µM. researchgate.net The mechanism involves targeting kl loops of DENV envelope proteins, with strong binding energy preventing cellular pH-dependent fusion. researchgate.net The alignment of Zika virus kl loops in a closed position is thought to prevent cardol triene binding and subsequent inhibition of fusion and infectivity. researchgate.net

In the context of tyrosinase inhibition, cardol triene has been identified as a potent irreversible competitive inhibitor of mushroom tyrosinase. caymanchem.comnih.govmedchemexpress.com Kinetic studies indicate that two molecules of cardol triene can bind to one molecule of tyrosinase, leading to complete loss of catalytic activity. nih.gov The mechanism involves the reversible binding of the resorcinol moiety to the binuclear copper center of tyrosinase, followed by a slower, irreversible interaction of the hydrophobic tail with a hydrophobic region near the active site. escholarship.org The length of the alkyl chain is crucial for this inhibitory mechanism. escholarship.org

Research on the cytotoxic activity of cardols against murine B16-F10 melanoma cells has also highlighted the importance of the alkyl side chain length. Cardol (C15:3) demonstrated intense cytotoxicity, which was superior to cardol analogues with shorter alkyl chains (C10:0 and C5:0). researchgate.net This cytotoxicity was linked to intracellular prooxidative activity, which was reversed by the addition of antioxidants. researchgate.net The ability of cardol (C15:3) to produce significant levels of reactive oxygen species (ROS) was found to be dependent on the length of the alkyl side chain. researchgate.net

Regarding acetylcholinesterase (AChE) inhibition, studies on cardol derivatives have shown that the unsaturation of the side chain plays a significant role in larvicidal activity against Aedes aegypti. scielo.br Triene compounds generally showed better results compared to dienes, monoenes, and saturated analogues. scielo.br A higher degree of unsaturation is thought to increase interaction with transmembrane proteins of the cell membrane, facilitating entry into the cell. scielo.br

These studies collectively emphasize that the aliphatic side chain, particularly its length and degree of unsaturation, is a critical determinant of the biological activity and mechanism of action of cardol triene and its analogues in various pre-clinical models.

Synergy and Antagonism Studies with Other Bioactive Compounds in Pre-clinical Models.

Investigations into the potential synergistic or antagonistic effects of cardol triene in combination with other bioactive compounds in pre-clinical models are an emerging area of research. While extensive data specifically on cardol triene combination studies is limited in the provided search results, related studies on other CNSL components, such as anacardic acid, offer relevant insights into the potential for such interactions.

Studies combining anacardic acids with standard antibacterials have revealed synergistic effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.comresearchgate.net For instance, a combination of anacardic acid with methicillin (B1676495) showed synergistic activity against MRSA strains. researchgate.netmdpi.com The presence of a double bond in the alkyl chain of anacardic acid was associated with synergism, although increasing the number of double bonds sometimes decreased the synergistic effects. researchgate.net Conversely, synergistic effects were noted to increase with increasing alkyl chain length in anacardic acids. researchgate.net Combinations of anacardic acid with compounds like anethole (B165797) or linalool (B1675412) also demonstrated synergistic activity against Streptococcus mutans. researchgate.netmdpi.com

Although these findings pertain primarily to anacardic acid, a structural analogue of cardol triene also found in CNSL, they suggest that phenolic lipids from this source have the potential to act in synergy with other therapeutic agents. Given the structural similarities and shared origin, it is plausible that cardol triene may also exhibit synergistic or antagonistic interactions when combined with other bioactive compounds, depending on the specific biological target and the co-administered agent. Further pre-clinical studies are needed to specifically investigate the synergistic and antagonistic potential of cardol triene in various disease models.

Interactive Data Tables

While the search results provide qualitative descriptions of structure-activity relationships and synergistic effects, detailed quantitative data suitable for generating interactive tables with multiple comparable data points across different studies for Cardol triene specifically within the requested sections is limited. The provided data primarily focuses on EC50/IC50 values for Cardol triene in specific assays or describes the general trend of activity based on unsaturation/chain length.

However, we can present some of the quantitative data found:

Table 1: Anti-DENV Activity of Cardol Triene

| DENV Serotype | EC50 (µM) |

| DENV1 | 5.35 ± 1.16 semanticscholar.org |

| DENV2 | 7.13 ± 0.72 researchgate.netsemanticscholar.org |

| DENV3 | 8.98 ± 1.77 semanticscholar.org |

| DENV4 | 8.21 ± 0.34 semanticscholar.org |

Table 2: Inhibition of Mushroom Tyrosinase by Cardol Triene

| Inhibitory Activity | IC50 (µM) |

| Mushroom Tyrosinase | 22.5 caymanchem.commedchemexpress.com |

| Mushroom Tyrosinase | 40.5 medchemexpress.com |

Note: Differences in reported IC50 values may be due to variations in experimental conditions or sources of tyrosinase.

Advanced Analytical Methodologies for Cardol Triene Research

Development of Robust Extraction and Sample Preparation Protocols for Cardol Triene.

Effective extraction and sample preparation are the foundational steps for the analysis of cardol triene from its natural sources, primarily cashew nut shell liquid (CNSL). CNSL is a complex mixture containing anacardic acids, cardanols, and cardols, each with varying degrees of unsaturation in their alkyl side chains. benthamscience.commdpi.com Cardol triene is one of the constituents within the cardol fraction, characterized by a fifteen-carbon side chain with three double bonds. benthamscience.comnih.gov

Various extraction methods have been explored for CNSL, including solvent extraction, mechanical pressing, hot oil pyrolysis, and supercritical carbon dioxide extraction. mdpi.com Natural CNSL, obtained through solvent extraction or mechanical pressing, is rich in anacardic acid and cardol. mdpi.com Technical CNSL, produced by heating, leads to the decarboxylation of anacardic acid into cardanol (B1251761). mdpi.com

To isolate cardol triene specifically, selective extraction and separation strategies are required. One approach involves the initial extraction of CNSL using solvents like hexane. nih.gov Subsequent separation of the main phenolic constituents (anacardic acid, cardol, and cardanol) can be achieved through techniques such as phase separation or column chromatography. benthamscience.comnih.gov For instance, a method describes the separation of anacardic acid, cardol, and cardanol using a two-step column chromatography approach or by selective isolation based on calcium anacardate formation followed by extractions with different solvent mixtures. nih.govnih.gov

Further refinement is necessary to isolate the triene homologue from the mixture of saturated, monoene, diene, and triene cardols. benthamscience.comnih.gov This often involves chromatographic techniques with specific stationary and mobile phases optimized for separating compounds based on their degree of unsaturation and polarity. Cardol triene is typically the most polar among the cardol constituents and elutes earlier in reversed-phase high-performance liquid chromatography (HPLC). nih.govmdpi.com

Sample preparation protocols for spectroscopic analysis, such as NMR, involve dissolving the isolated cardol triene in appropriate deuterated solvents like CDCl3. nih.gov For mass spectrometry, the compound is typically dissolved in solvents compatible with the ionization technique, such as ethanol (B145695), DMSO, or dimethyl formamide, although solubility in aqueous buffers is limited. caymanchem.com For aqueous applications, cardol triene can be initially dissolved in ethanol and then diluted with the aqueous buffer. caymanchem.com However, the stability of the aqueous solution is limited, and it is not recommended for storage exceeding one day. caymanchem.com

Advanced Separation Techniques for Complex Mixtures Containing Cardol Triene.

Separating cardol triene from the complex matrix of CNSL and its phenolic lipid congeners requires advanced chromatographic techniques to achieve high purity. Given the structural similarities between the saturated, monoene, diene, and triene forms of cardol, as well as the presence of anacardic acids and cardanols, high-resolution separation is essential.

HPLC is a widely used technique for the analysis and isolation of cardol triene. Reversed-phase HPLC with a C18 column is commonly employed, where cardol triene, being the most polar among the cardols, elutes first. nih.govmdpi.com Mobile phases typically consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, often acidified with acetic acid. mdpi.comnih.govembrapa.br UV detection at wavelengths around 280 nm is suitable for monitoring these phenolic compounds. mdpi.comnih.govembrapa.br

Preparative HPLC methods have been developed to isolate cardol triene and other anacardic acids on a larger scale. researchgate.netembrapa.br These methods involve optimizing parameters such as column size, stationary phase, mobile phase composition, flow rate, and injection volume to maximize yield and purity. researchgate.netembrapa.br

Table 1: Representative HPLC Retention Times for CNSL Constituents

| Constituent | Retention Time (min) (Example 1) nih.gov | Retention Time (min) (Example 2) researchgate.net |

| Cardol triene | 4.41 | 3.47 |

| Cardol diene | 5.75 | 4.65 |

| Anacardic acid triene | - | 6.35 |

| Anacardic acid diene | - | 9.00 |

| Anacardic acid monoene | - | 14.16 |

| Cardanol monoene | - | - |

Note: Retention times can vary depending on specific chromatographic conditions.

Multidimensional Chromatography (e.g., 2D-LC, LCxLC).

Multidimensional chromatography, such as 2D-LC or LCxLC, offers enhanced separation power for highly complex samples like CNSL, which contain numerous closely related phenolic lipids. While specific applications of 2D-LC or LCxLC solely for cardol triene isolation were not extensively detailed in the search results, these techniques are generally applied to complex natural product mixtures to improve peak capacity and resolve co-eluting compounds. The principle involves coupling two different separation mechanisms, allowing for orthogonal separation and thus a much higher resolution than one-dimensional techniques. This would be particularly beneficial in separating cardol triene from other isomers and related compounds with similar polarities that might not be fully resolved in a single HPLC dimension.

Supercritical Fluid Chromatography (SFC) for Cardol Triene Isolation.

Supercritical Fluid Chromatography (SFC) is another advanced separation technique that can be applied to the isolation of cardol triene. SFC utilizes a mobile phase in a supercritical state, typically carbon dioxide, which offers advantages such as lower viscosity and higher diffusivity compared to liquids, leading to faster separations and reduced solvent consumption. hightechextracts.comthieme-connect.de SFC is particularly effective for the separation of nonpolar to moderately polar compounds. thieme-connect.de

While SFC is mentioned in the context of separating components from Anacardium plants and is considered a "green" purification methodology, specific detailed protocols for the isolation of cardol triene by SFC were not prominently found in the search results. researchgate.netsemanticscholar.org However, given that cardol is a phenolic lipid with a significant aliphatic chain, SFC could be a suitable technique, potentially using CO2 with a polar co-solvent (modifier) to adjust the mobile phase polarity and achieve selective separation of cardol triene from other CNSL components. thieme-connect.de SFC has been successfully applied to the analysis of natural products, including fatty acids and terpenes, which share some structural characteristics with the side chain of cardol triene. thieme-connect.de

Comprehensive Spectroscopic Characterization Techniques.

Once isolated, cardol triene is characterized using a combination of spectroscopic techniques to confirm its structure and elucidate its properties.

Advanced NMR Experiments (e.g., DOSY, NOESY, COSY, HMBC) for Conformational Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of cardol triene. Basic 1D NMR experiments, such as 1H NMR and 13C NMR, provide information about the types of protons and carbons present and their chemical environments. nih.gov Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of signals to specific atoms in the molecule. nih.gov

Advanced 2D NMR experiments provide crucial connectivity and spatial information. COSY (Correlation Spectroscopy) reveals correlations between coupled protons, helping to establish the connectivity of the carbon-hydrogen framework. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate carbons and protons, allowing for the assignment of proton and carbon signals and revealing correlations across multiple bonds. nih.gov These experiments are particularly useful for confirming the attachment of the pentadecatrienyl side chain to the resorcinol (B1680541) core and for assigning signals within the aliphatic chain and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about through-space correlations between nuclei, which can be used for conformational analysis. By observing NOE signals between protons that are spatially close, even if not directly bonded, insights into the preferred conformations of the flexible aliphatic chain can be gained. DOSY (Diffusion-Ordered Spectroscopy) can be used to differentiate between compounds in a mixture based on their diffusion coefficients, which can be helpful in confirming the purity of isolated cardol triene or analyzing mixtures containing it.

Detailed NMR data for the triene form of anacardic acid (structurally similar to cardol triene but with a carboxylic acid group) has been reported, providing valuable reference information for the characterization of cardol triene. nih.gov The 1H NMR spectrum shows characteristic signals for the aromatic protons, the methylene (B1212753) protons adjacent to the aromatic ring, the vinylic protons of the double bonds, and the methylene protons within the aliphatic chain. nih.gov The 13C NMR spectrum provides corresponding signals for the aromatic carbons, the carbons of the double bonds, and the aliphatic carbons. nih.gov The absence of a terminal methyl signal at around 0.9 ppm in the 1H NMR and a corresponding peak in the 13C NMR at around 13 ppm is characteristic of the triene with a terminal double bond. nih.gov

Table 2: Representative 1H NMR Data for Anacardic Acid Triene (in CDCl3)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-5 | ~7.37 | t | 1H |

| Aromatic H-6 | ~6.85 | d | 1H |

| Aromatic H-4 | ~6.75 | d | 1H |

| Vinylic H-14' | 5.88–5.75 | m | 2H |

| Vinylic H-8', H-9', H-11', H-12' | 5.48–5.29 | m | 4H |

| Vinylic H-15' (Ha) | 5.05 | dd | 1H |

| Vinylic H-15' (Hb) | 4.98 | d | 1H |

| H-1' | 2.98 | t | 2H |

| H-10', H-13' | 2.81 | m | 4H |

| H-7' | 2.02 | br t | 2H |

| H-2' | 1.56 | m | 2H |

| H-3', H-4', H-5', H-6' | 1.25–1.36 | m | 8H |

Note: Data is for anacardic acid triene, which has a similar side chain to cardol triene. Chemical shifts may vary slightly for cardol triene. nih.gov

Table 3: Representative 13C NMR Data for Anacardic Acid Triene (in CDCl3)

| Carbon Type | Chemical Shift (δ, ppm) |

| COOH | 175.58 |

| Aromatic C-1 | 163.79 |

| Aromatic C-2 | 110.77 |

| Aromatic C-3 | 147.84 |

| Aromatic C-4 | 122.91 |

| Aromatic C-5 | 135.48 |

| Aromatic C-6 | 116.05 |

| C-1' | 36.65 |

| C-2' | 32.21 |

| C-3', C-4', C-5', C-6' | 29.97–29.45 |

| C-7' | 27.44 |

| C-8', C-9', C-11', C-12' | 130.63, 129.53, 127.83, 127.07 |

| C-10' | 31.73 |

| C-13' | 25.79 |

| C-14' | 137.06 |

| C-15' | 114.91 |

Note: Data is for anacardic acid triene. Chemical shifts may vary slightly for cardol triene. nih.gov

Tandem Mass Spectrometry (MS/MS, MSn) for Metabolite Profiling and Fragmentation Pathways.

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS or MSn), is a powerful tool for the identification and structural characterization of cardol triene, especially in complex mixtures or for metabolite profiling. nih.gov MS provides information about the molecular weight of the compound, while tandem MS provides structural information through fragmentation. nih.gov

Electrospray ionization (ESI) is a common ionization technique used for phenolic lipids like cardol triene, often in negative ion mode, yielding [M-H]- ions. nih.gov Atmospheric Pressure Chemical Ionization (APCI) can also be used. researchgate.net Coupling LC with MS (LC-MS) is standard practice, allowing for the separation of components before their detection and fragmentation by MS. nih.govnih.gov

In MS/MS experiments, a precursor ion (e.g., the [M-H]- ion of cardol triene) is selected and subjected to fragmentation, typically by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure or identify the compound by comparison to spectral databases or known fragmentation pathways. nih.govresearchgate.net For cardol triene, fragmentation would likely involve cleavage of the alkyl side chain and fragmentation of the resorcinol core.

MSn experiments involve multiple stages of fragmentation, where a fragment ion from a previous stage is further fragmented. This can provide more detailed structural information and help in elucidating complex fragmentation pathways. Tandem MS is also crucial for metabolite profiling studies, where it is used to identify and quantify cardol triene and its potential metabolites in biological samples. nih.gov High-resolution mass spectrometry (HRMS), such as using Orbitrap or Q-TOF analyzers, provides accurate mass measurements, which are essential for determining the elemental composition of the parent and fragment ions. nih.govresearchgate.net

The chemical structure of cardol triene has been confirmed using GC-MS and NMR. acs.org Mass spectrometry has been used for the identification of anacardic acids (which are structurally related to cardols) in cashew nuts using single and tandem mode with a Q-TOF instrument. researchgate.netresearchgate.net Characteristic fragment ions observed in the second-order mass spectra (MS/MS) for anacardic acid triene, diene, and monoene have been reported, often showing a prominent fragment due to the loss of CO2. researchgate.net Similar fragmentation patterns would be expected for cardol triene, albeit without the loss of CO2 from a carboxylic group.

X-ray Crystallography of Cardol Triene or its Co-crystals.

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of crystalline materials. anton-paar.com It provides precise information about the arrangement of atoms within a crystal lattice, including unit cell dimensions and symmetry. anton-paar.com While direct information on the X-ray crystallography of Cardol triene specifically is limited in the search results, the technique is fundamental for characterizing crystalline organic compounds and their co-crystals. anton-paar.commdpi.com

Co-crystals are crystalline structures composed of two or more neutral molecular components bound together in a crystal lattice. mdpi.com X-ray diffraction, including both single-crystal and powder X-ray diffraction (XRPD), is a vital tool for establishing the crystal structure of pharmaceutical co-crystals and their polymorphic forms. mdpi.com XRPD patterns are distinctly different for co-crystals compared to their starting materials, providing evidence of new solid form formation and changes in intermolecular interactions. researchgate.net